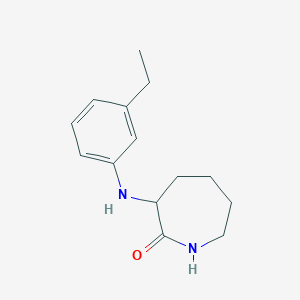
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone may inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.
Biochemical and Physiological Effects
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has been shown to cause a variety of biochemical and physiological effects. Animal studies have demonstrated that (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure can cause respiratory distress, seizures, and even death. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties can be easily controlled. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also stable and can be stored for long periods. However, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several limitations, including its toxicity and potential health risks associated with exposure.
Direcciones Futuras
There are several future directions for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone research. One potential area of study is the development of new detection methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Another area of research is the development of new decontamination methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Additionally, research could focus on the potential use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in medical applications, such as the treatment of neurological disorders.
Conclusion
In conclusion, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in various scientific fields.
Métodos De Síntesis
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 2,6-dimethylmorpholine with 3-bromopyridine followed by the addition of potassium tert-butoxide. The final step involves the reaction of the intermediate product with methanone to yield (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone.
Aplicaciones Científicas De Investigación
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is as a chemical warfare agent simulant. It is used to study the detection and decontamination of chemical warfare agents. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also used as a solvent for organic synthesis and as a reagent in organic chemistry.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-5-12(6-14-9)13(16)15-7-10(2)17-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPEUULXDINSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)

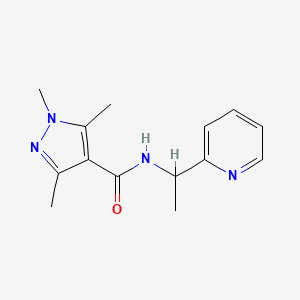

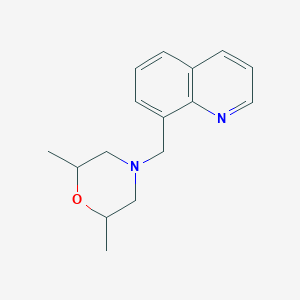

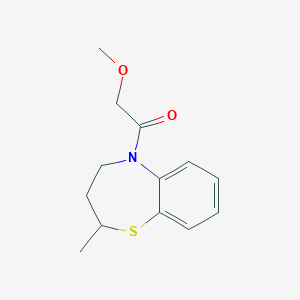
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
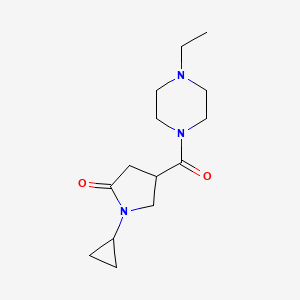
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
